REACTION_CXSMILES
|
C(O)CO.[CH3:5][O:6][C:7]1[C:12]([O:13]C)=[C:11]([O:15][CH3:16])[CH:10]=[C:9](C=O)[CH:8]=1.C([O-])([O-])=O.[K+].[K+].O>C1(C)C=CC=CC=1>[CH3:16][O:15][C:11]1[CH:10]=[CH:9][CH:8]=[C:7]([O:6][CH3:5])[C:12]=1[OH:13] |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
212 g
|
Type
|
reactant
|
Smiles
|
COC1=CC(=CC(=C1OC)OC)C=O
|
Name
|
|
Quantity
|
194 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
it is held for 2 hours at 190° C
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=CC=C1)OC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 101 g | |
YIELD: PERCENTYIELD | 65.6% | |
YIELD: CALCULATEDPERCENTYIELD | 65.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |